physical properties of 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
physical properties of 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
Physicochemical Characterization and Synthetic Utility of 3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one: A Technical Whitepaper
Executive Summary
This technical guide provides a comprehensive analysis of 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (CAS: 53666-71-0), a substituted coumarin derivative.[1] Distinguished by the presence of an ethyl group at the C3 position and a methyl group at C4, this compound represents a critical scaffold in the development of laser dyes, fluorescent sensors, and pharmaceutical intermediates. This whitepaper synthesizes confirmed synthetic protocols with physicochemical data to serve as a primary reference for laboratory researchers.
Molecular Identity & Structural Analysis
The compound is a lipophilic derivative of 4-methylumbelliferone (4-MU), characterized by the addition of an ethyl chain at the 3-position of the lactone ring. This modification significantly alters the molecular volume and lipophilicity (LogP) compared to the parent coumarin, potentially enhancing membrane permeability in biological applications.
| Parameter | Data / Descriptor |
| IUPAC Name | 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one |
| Common Names | 3-Ethyl-4-methyl-7-hydroxycoumarin; 3-Ethyl-4-methylumbelliferone |
| CAS Registry Number | 53666-71-0 |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
| SMILES | CCC1=C(C2=C(C=C(C=C2)O)OC1=O)C |
| Structural Class | Benzopyrone (Coumarin) |
Physicochemical Profile
The are governed by the interplay between the hydrophobic ethyl/methyl groups and the hydrophilic 7-hydroxyl moiety.
Physical Properties Matrix
| Property | Value / Description | Context & Causality |
| Physical State | Crystalline Solid | Typically isolated as off-white to pale yellow needles or powder. |
| Melting Point | >150°C (Est.)[2] | While the parent 4-MU melts at ~185°C, alkyl substitution at C3 often disrupts crystal packing, potentially lowering the MP slightly. Experimental verification required. |
| Solubility (Aq) | Low (< 0.5 mg/mL) | The C3-ethyl group increases lipophilicity compared to 4-MU. Soluble in basic aqueous media (pH > 8.0) due to phenolate formation. |
| Solubility (Org) | High | Soluble in DMSO, Ethanol, Methanol, Acetone, and Ethyl Acetate. |
| pKa (7-OH) | ~7.8 (Predicted) | The 7-hydroxyl group is weakly acidic. Deprotonation yields a highly fluorescent anion. |
| Fluorescence | Exhibits intense blue fluorescence in basic media. The 3-alkyl substitution typically induces a slight bathochromic (red) shift relative to 4-MU. |
Synthetic Protocol: The Pechmann Condensation
The most robust route to 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is the Pechmann Condensation . This acid-catalyzed reaction couples resorcinol with a
Critical Distinction: Unlike the synthesis of standard 4-MU (which uses ethyl acetoacetate), this protocol requires Ethyl 2-ethylacetoacetate (also known as ethyl
Mechanism of Action
-
Transesterification: Resorcinol attacks the ester carbonyl.
-
Hydroxyalkylation: Electrophilic attack of the ketone carbonyl on the aromatic ring.
-
Dehydration: Ring closure and aromatization to form the coumarin core.
Figure 1: Synthetic pathway via Pechmann Condensation. The ethyl group at C2 of the acetoacetate precursor becomes the C3 substituent on the coumarin ring.
Step-by-Step Laboratory Protocol
Reagents:
-
Resorcinol (1.0 eq)
-
Ethyl 2-ethylacetoacetate (1.0 - 1.1 eq)
-
Concentrated Sulfuric Acid (
) or Amberlyst-15 (Solid Acid Catalyst) -
Ice/Water bath[3]
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, cool 10 mL of concentrated
to <10°C using an ice bath. Note: Temperature control is critical to prevent sulfonation of the resorcinol ring. -
Addition: Dissolve Resorcinol (11 mmol) in Ethyl 2-ethylacetoacetate (10 mmol). Add this mixture dropwise to the cold acid over 15–20 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature. Stir for 12–18 hours. The solution typically darkens and becomes viscous.
-
Quenching: Pour the reaction mixture slowly into a slurry of crushed ice (~200 mL) with vigorous stirring. The product should precipitate as a solid.
-
Purification:
Structural Characterization (Spectroscopy)
To validate the synthesis, the following spectral signatures must be confirmed. The presence of the ethyl group signals is the key differentiator from standard 4-MU.
-
NMR (DMSO-
, 400 MHz):- ~10.5 ppm (s, 1H): Hydroxyl proton (-OH at C7).
- ~7.5 - 6.7 ppm (m, 3H): Aromatic protons (C5, C6, C8).
- ~2.6 ppm (q, 2H): Methylene protons of the 3-Ethyl group.
- ~2.4 ppm (s, 3H): Methyl protons at C4.
- ~1.1 ppm (t, 3H): Methyl protons of the 3-Ethyl group.
-
Note: The absence of a singlet at ~6.1 ppm (characteristic of the C3-H in 4-MU) confirms substitution at the 3-position.
Functional Applications
-
Fluorescent pH Sensor: Like its parent 4-MU, this compound acts as a ratiometric pH sensor. In acidic conditions (protonated), fluorescence is weak/UV-shifted. In basic conditions (deprotonated phenolate), it exhibits strong blue fluorescence (~450 nm). The 3-ethyl group alters the lipophilicity, making it suitable for specific cellular compartments or lipid-rich environments.
-
Laser Dye Intermediate: Coumarins with 3- and 4-alkyl substitutions are resistant to photodegradation and are often used as gain media in tunable dye lasers in the blue-green region.
-
Scaffold for Drug Discovery: The 3-ethyl-4-methyl motif is a structural fragment found in more complex bioactive coumarins (e.g., Calanolide analogs) investigated for anti-HIV and antioxidant properties.
References
-
PubChem. 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (Compound Summary). National Library of Medicine. [Link]
-
Taylor, H. J. Advanced Ultrasonic Ambient Ionisation Sources for Mass Spectrometry and Microdroplet Accelerated Reactions. Nottingham Trent University (IRep), 2023. (Contains specific synthesis protocol). [Link]
-
ChemSrc. 3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one Data Sheet. [Link][1]
-
Yadav, P., et al. Synthesis of Two-photon Active Cinnamoyl Coumarins for High-contrast Imaging. Journal of Photochemistry and Photobiology A: Chemistry, 2014. [Link]
Sources
- 1. 428852-21-5,2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 4-Methylumbelliferone | CAS#:90-33-5 | Chemsrc [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]
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